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molecular formula C7H4BrClO B042548 4-Bromobenzoyl chloride CAS No. 586-75-4

4-Bromobenzoyl chloride

Cat. No. B042548
M. Wt: 219.46 g/mol
InChI Key: DENKGPBHLYFNGK-UHFFFAOYSA-N
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Patent
US06855719B1

Procedure details

1-(3-Aminopropyl)imidazole (2.39 ml, 0.02 mol) was added to a solution of 4-bromobenzoyl chloride (4.0 g, 0.218 mol) in ethanol (250 ml). The mixture was stirred at ambient temperature for 18 hours. The volatiles were removed by evaporation and the residue was purified by chromatography eluting with hexane/dichloromethane (50:50) increasing in polarity to dichloromethane/methanol (80:20) to give the title compound. NMR: 1.95 (m, 2H), 3.20 (q, 2H), 4.0 (t, 2H), 6.87 (s, 1H), 7.19 (s, 1H), 7.64 (d, 2H), 7.68 (s, 1H), 7.78 (d, 2H), 8.58 (t, 1H); m/z: 308 [MH]+.
Quantity
2.39 mL
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH2:2][CH2:3][CH2:4][N:5]1[CH:9]=[CH:8][N:7]=[CH:6]1.[Br:10][C:11]1[CH:19]=[CH:18][C:14]([C:15](Cl)=[O:16])=[CH:13][CH:12]=1>C(O)C>[Br:10][C:11]1[CH:19]=[CH:18][C:14]([C:15]([NH:1][CH2:2][CH2:3][CH2:4][N:5]2[CH:9]=[CH:8][N:7]=[CH:6]2)=[O:16])=[CH:13][CH:12]=1

Inputs

Step One
Name
Quantity
2.39 mL
Type
reactant
Smiles
NCCCN1C=NC=C1
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)Cl)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at ambient temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The volatiles were removed by evaporation
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
WASH
Type
WASH
Details
eluting with hexane/dichloromethane (50:50)
TEMPERATURE
Type
TEMPERATURE
Details
increasing in polarity to dichloromethane/methanol (80:20)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
BrC1=CC=C(C(=O)NCCCN2C=NC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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